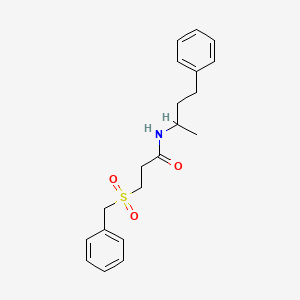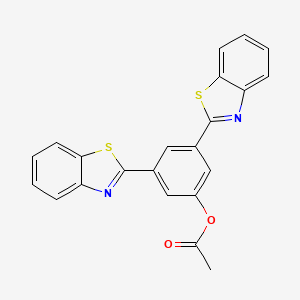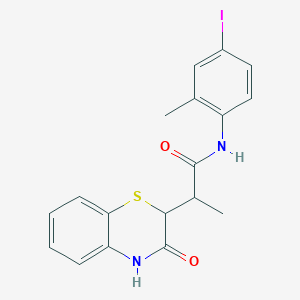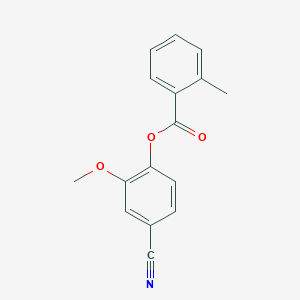
3-(benzylsulfonyl)-N-(1-methyl-3-phenylpropyl)propanamide
Übersicht
Beschreibung
3-(benzylsulfonyl)-N-(1-methyl-3-phenylpropyl)propanamide, also known as BMS-986177, is a small molecule drug that belongs to the class of beta-secretase 1 (BACE1) inhibitors. BACE1 is an enzyme that plays a crucial role in the production of beta-amyloid peptides, which are the main component of amyloid plaques found in the brains of Alzheimer's disease patients. BMS-986177 has been developed as a potential treatment for Alzheimer's disease, and its synthesis, mechanism of action, and physiological effects have been extensively studied.
Wirkmechanismus
3-(benzylsulfonyl)-N-(1-methyl-3-phenylpropyl)propanamide is a selective and potent inhibitor of BACE1, which is an enzyme that cleaves the amyloid precursor protein (APP) to produce beta-amyloid peptides. By inhibiting BACE1, this compound reduces the production of beta-amyloid peptides, which are the main component of amyloid plaques found in the brains of Alzheimer's disease patients. This compound has been shown to effectively cross the blood-brain barrier and reach the brain, where it exerts its therapeutic effects.
Biochemical and Physiological Effects
This compound has been shown to effectively reduce the production of beta-amyloid peptides in the brain, which is the hallmark of Alzheimer's disease. Moreover, this compound has also been shown to improve cognitive function in animal models of Alzheimer's disease. These findings suggest that this compound has the potential to slow down or even halt the progression of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
3-(benzylsulfonyl)-N-(1-methyl-3-phenylpropyl)propanamide has several advantages for lab experiments. It is a potent and selective inhibitor of BACE1, which makes it an ideal tool for studying the role of BACE1 in Alzheimer's disease. Moreover, this compound has been extensively studied in preclinical models and has shown promising results, which makes it a potential candidate for clinical trials. However, this compound has some limitations as well. It has a relatively short half-life, which means that it needs to be administered frequently to maintain therapeutic levels in the brain. Moreover, this compound has not been tested extensively in humans, and its safety and efficacy in clinical trials are yet to be determined.
Zukünftige Richtungen
There are several future directions for the research on 3-(benzylsulfonyl)-N-(1-methyl-3-phenylpropyl)propanamide. One direction is to further optimize the synthesis process to achieve higher yields and purity of the final product. Another direction is to conduct more preclinical studies to determine the optimal dose and frequency of administration of this compound. Moreover, clinical trials are needed to determine the safety and efficacy of this compound in humans. Finally, researchers can explore the potential of this compound as a tool for studying the role of BACE1 in other diseases, such as Down syndrome and traumatic brain injury.
Conclusion
In conclusion, this compound is a promising small molecule drug that has been developed as a potential treatment for Alzheimer's disease. Its synthesis, mechanism of action, and physiological effects have been extensively studied, and it has shown promising results in preclinical studies. However, further research is needed to determine its safety and efficacy in humans, and to explore its potential as a tool for studying the role of BACE1 in other diseases.
Wissenschaftliche Forschungsanwendungen
3-(benzylsulfonyl)-N-(1-methyl-3-phenylpropyl)propanamide has been extensively studied for its potential application in the treatment of Alzheimer's disease. In preclinical studies, this compound has been shown to effectively reduce the production of beta-amyloid peptides in the brain, which is the hallmark of Alzheimer's disease. Moreover, this compound has also been shown to improve cognitive function in animal models of Alzheimer's disease. These findings have led to the development of this compound as a potential treatment for Alzheimer's disease.
Eigenschaften
IUPAC Name |
3-benzylsulfonyl-N-(4-phenylbutan-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO3S/c1-17(12-13-18-8-4-2-5-9-18)21-20(22)14-15-25(23,24)16-19-10-6-3-7-11-19/h2-11,17H,12-16H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFEJREWHVBKQLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)CCS(=O)(=O)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-[chloro(difluoro)methyl]-N-(4-ethoxy-2-nitrophenyl)-5-(2-thienyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4193733.png)

![N~2~-(3-chloro-4-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-[4-(4-morpholinylsulfonyl)phenyl]glycinamide](/img/structure/B4193746.png)
![3-{[2-(3-chlorophenoxy)propanoyl]amino}-4-methylbenzoic acid](/img/structure/B4193753.png)


![3-({[(4-fluorophenyl)thio]acetyl}amino)benzoic acid](/img/structure/B4193772.png)
![1-[(4-cyclohexylphenoxy)acetyl]-4-(4-methoxy-2-nitrophenyl)piperazine](/img/structure/B4193773.png)

![1,4-bis[(2-chlorobenzyl)sulfonyl]-2-methylpiperazine](/img/structure/B4193797.png)

![[4-({[2-(5-methyl-3-isoxazolyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)phenyl]acetic acid](/img/structure/B4193819.png)

![methyl 2-{[(4-benzyl-1-piperidinyl)carbonothioyl]amino}-4,5-dimethoxybenzoate](/img/structure/B4193841.png)